Bis(trimethylsilyl) hydrogen phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(trimethylsilyl) hydrogen phosphate is a useful research compound. Its molecular formula is C6H19O4PSi2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

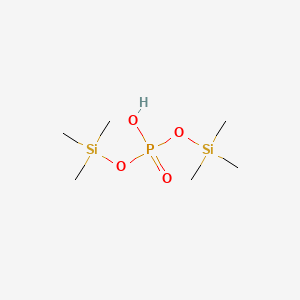

Bis(trimethylsilyl) hydrogen phosphate has the molecular formula C6H19O4PSi2 and is classified as an organosilicon compound. Its structure consists of a phosphate group bonded to two trimethylsilyl groups, which enhances its reactivity and stability in various chemical reactions .

Synthesis and Reactivity

BTMSP can be synthesized through the reaction of hypophosphorous acid with trimethylsilyl chloride. This compound acts as a silylating agent, facilitating the protection of various functional groups during chemical transformations. Its ability to form stable silyl derivatives makes it particularly useful in gas chromatography (GC) for the analysis of polar compounds .

Applications in Organic Chemistry

- Silylation Reactions :

- Catalysis :

- Derivatization Agent :

Materials Science Applications

- Electrolyte Additives :

- Polymer Chemistry :

Table 1: Summary of Applications of BTMSP

Case Studies

- Case Study 1: Silylation Efficiency : A study demonstrated that using BTMSP for the silylation of alcohols resulted in higher yields compared to traditional methods. The reaction conditions were optimized to achieve complete conversion within a shorter reaction time .

- Case Study 2: Battery Performance : Research on LiTMSP showed that its inclusion as an electrolyte additive improved battery performance at low temperatures by maintaining ionic conductivity, thereby enhancing overall efficiency during discharge cycles .

化学反応の分析

Reaction with Hydrogen Fluoride (HF) in Electrolyte Systems

Bis(trimethylsilyl) hydrogen phosphate and its lithium derivative, lithium bis(trimethylsilyl) phosphate (LiTMSP), exhibit HF-scavenging properties in lithium-ion battery electrolytes. The trimethylsilyl (TMS) groups react with HF, a byproduct of LiPF₆ hydrolysis, to form stable TMS fluoride (TMS-F) and mitigate transition-metal dissolution from cathode materials like LiNi₁.₅Mn₀.₅O₄ (LNMO):

(TMS)2PO4Li+HF→TMS-F+LiH2PO4

This reaction reduces Ni and Mn dissolution by 62% and 25%, respectively, as shown below:

| Transition Metal | Dissolution in STD Electrolyte (ppb) | Dissolution with LiTMSP (ppb) |

|---|---|---|

| Mn | 1350 | 1010 |

| Ni | 530 | 200 |

The HF-scavenging effect also enhances graphite electrode stability by forming a LiTMSP-derived passivation layer, reducing interfacial resistance by 40% after 100 cycles at 45°C .

Surface Film Formation on Electrodes

In LNMO/graphite lithium-ion batteries, LiTMSP forms a conductive Li⁺-permeable film on graphite electrodes, suppressing electrolyte decomposition and transition-metal-induced degradation. Key characteristics of the film include:

-

Reduced Electrode Resistance : Electrochemical impedance spectroscopy (EIS) shows a 30% decrease in graphite electrode resistance.

-

Enhanced Rate Performance : Cells with LiTMSP exhibit 15% higher capacity retention at 2C rates compared to standard electrolytes .

Synthetic Preparation of LiTMSP

LiTMSP is synthesized via a reaction between tris(trimethylsilyl) phosphate and lithium tert-butoxide in toluene:

(TMS)3PO4+LiOt-Bu→(TMS)2PO4Li+TMS-Ot-Bu

Synthesis Data :

-

Yield: 82%

-

Purity: >99% (¹H NMR)

-

Melting Point: >250°C

Reactivity with Electrophilic Partners

BTSP reacts preferentially with N-silylamides over nitriles in the presence of BSA, leading to unexpected α-aminophosphinate byproducts. For example, BTSP reacts with N-silylacetamide to form methyl-substituted AMBPi instead of phenyl derivatives .

Stability and Disproportionation

Under acidic conditions or with certain Lewis acids (e.g., BF₃·OEt₂), BTSP undergoes disproportionation:

2(TMS)2PO4H→(TMS)3PO4+H3PO4

This side reaction is minimized using ZnI₂ or TMSOTf, which stabilize intermediates .

特性

CAS番号 |

55518-04-2 |

|---|---|

分子式 |

C6H19O4PSi2 |

分子量 |

242.36 g/mol |

IUPAC名 |

bis(trimethylsilyl) hydrogen phosphate |

InChI |

InChI=1S/C6H19O4PSi2/c1-12(2,3)9-11(7,8)10-13(4,5)6/h1-6H3,(H,7,8) |

InChIキー |

HVGFMUJLKBGRSF-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OP(=O)(O)O[Si](C)(C)C |

正規SMILES |

C[Si](C)(C)OP(=O)(O)O[Si](C)(C)C |

ピクトグラム |

Flammable; Corrosive; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。